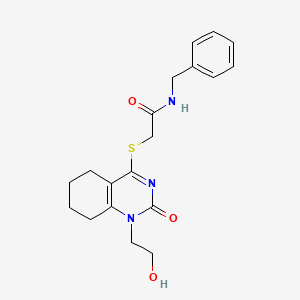

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

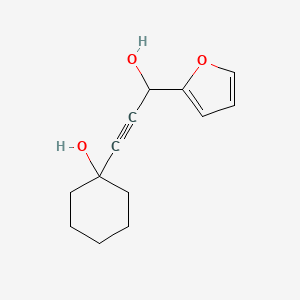

“N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide” is a compound obtained by base-induced dimerization of 3-benzyloxazolidin-2-one . Its X-ray structure features hydrogen-bonded dimers involving the hydroxyl OH and amide carbonyl, forming a 14-membered ring .

Synthesis Analysis

The synthesis of this compound involves the alkylation of the commercially available oxazolidinone with sodium hydride and benzyl bromide in THF . This process yields a crystalline product, which is not the target 2-(benzyloxy)oxazoline but rather the isomeric 3-benzyloxazolidin-2-one . The reaction is stirred for 15 min at -78 °C and a further hour at room temperature .Molecular Structure Analysis

The molecular structure of this compound is characterized by an X-ray structure that features hydrogen-bonded dimers involving the hydroxyl OH and amide carbonyl . This forms a 14-membered ring .Chemical Reactions Analysis

The chemical reaction involved in the formation of this compound is a base-induced dimerization of 3-benzyloxazolidin-2-one . This reaction results in the formation of the title compound, clearly formed by attack of the anion derived from 3 on a second molecule of 3 with ring opening .科学的研究の応用

Antitumor Activity

A study demonstrated that novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound of interest, showed significant antitumor activity across a broad spectrum of cancer cell lines. These compounds exhibited potency 1.5-3.0 times greater than the positive control, 5-fluorouracil, highlighting their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016). Molecular docking studies suggested that these quinazolinones could bind to the ATP binding site of EGFR-TK and B-RAF kinase, inhibiting the growth of melanoma cell lines, similar to known inhibitors.

Antibacterial Agents

Another area of research has explored the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which include quinazolinone structures. These compounds displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Manoj N. Bhoi et al., 2015).

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have also been investigated for their analgesic and anti-inflammatory properties. One study synthesized novel quinazolinyl acetamides and tested them for analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a particular compound showed potent analgesic and anti-inflammatory activities, with a mild ulcerogenic potential compared to aspirin, suggesting these derivatives as promising candidates for the development of new analgesic and anti-inflammatory drugs (V. Alagarsamy et al., 2015).

特性

IUPAC Name |

N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-11-10-22-16-9-5-4-8-15(16)18(21-19(22)25)26-13-17(24)20-12-14-6-2-1-3-7-14/h1-3,6-7,23H,4-5,8-13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUKAQVJJXUKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2802276.png)

![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)

![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)

![5-Cyclopropyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2802289.png)

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)

![Methyl 2-amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2802295.png)